1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC20356837
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO2 |
|---|---|
| Molecular Weight | 199.22 g/mol |
| IUPAC Name | 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3 |
| Standard InChI Key | QDBSKZMELBFHAG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)F)OC)N)O |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL features a phenyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. The propan-2-ol side chain is further functionalized with an amino group at the 1-position, creating a chiral center with (1R,2S) stereochemistry. This configuration is critical for its interactions with biological targets, as chirality often influences binding affinity and selectivity.
The molecular structure is represented by the SMILES notation CC(C(C1=C(C=CC(=C1)F)OC)N)O and the InChIKey QDBSKZMELBFHAG-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical details.
Physicochemical Properties
Key physicochemical properties of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.22 g/mol | |
| Solubility | Ethanol | |
| pKa | ~12.47 | |
| Boiling Point | Not reported | - |
The compound’s basic nature (pKa ~12.47) suggests protonation under physiological conditions, enhancing its solubility and bioavailability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically begins with 5-fluoro-2-methoxybenzaldehyde and 1-amino-2-propanol as precursors. A condensation reaction forms an imine intermediate, which is subsequently reduced to yield the amino alcohol. Alternative routes may involve nucleophilic addition to ketones or reductive amination of keto-alcohols.
Reaction Conditions
Optimization of reaction parameters is crucial for achieving high yields:
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Temperature: Reactions are typically conducted at 50–80°C to balance kinetics and side-product formation.
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to dissolve both aromatic and aliphatic reactants.
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Catalysts: Palladium or nickel catalysts may facilitate hydrogenation steps in reductive amination.
Biological Activity and Mechanism
Interaction with Biological Targets
The amino group in 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL enables hydrogen bonding with proteins, while the fluoro and methoxy groups enhance lipophilicity and electronic effects. These interactions are hypothesized to modulate neurotransmitter systems or enzyme activity, though specific targets remain under investigation.
Comparative Analysis with Structural Analogs
The compound’s uniqueness arises from its dual fluoro-methoxy substitution. Comparisons with related molecules reveal distinct properties:
| Compound | Structural Variation | Bioactivity Difference |
|---|---|---|
| 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL | Fluoro at 3-position | Reduced receptor affinity |
| 1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL | Chlorine instead of fluorine | Altered electronic properties |
The 5-fluoro-2-methoxy configuration optimizes steric and electronic interactions, enhancing target engagement.
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